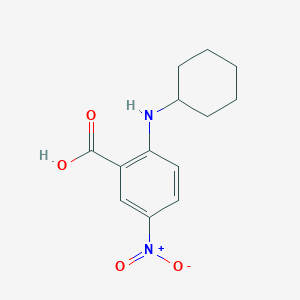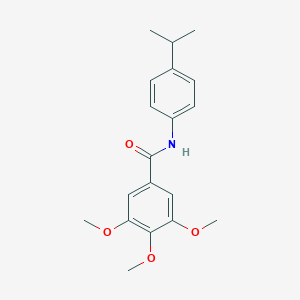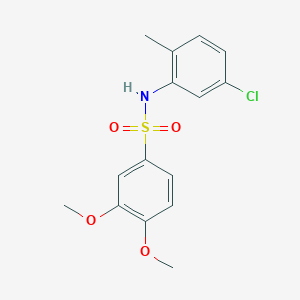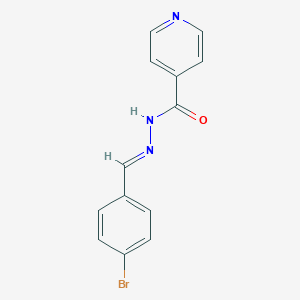
N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide, also known as BFN, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BFN is a hydrazone derivative that is synthesized through a simple and efficient method.
Wissenschaftliche Forschungsanwendungen
N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In material science, N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has been used as a building block for the synthesis of novel polymers. In environmental science, N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has been studied for its potential use as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide inhibits the growth of cancer cells, reduces inflammation, and inhibits bacterial growth. In vivo studies have shown that N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide reduces tumor growth in mice and has anti-inflammatory effects in rats.
Vorteile Und Einschränkungen Für Laborexperimente
N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has several advantages for lab experiments, including its simple and efficient synthesis method, high yield, and diverse range of potential applications. However, N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide. One direction is the development of N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide-based polymers for use in various applications, including drug delivery and tissue engineering. Another direction is the study of N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide as a potential anti-cancer agent, including its mechanism of action and potential side effects. Additionally, the study of N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide as a potential corrosion inhibitor in various industries, including oil and gas, is an area of interest.
Synthesemethoden
N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide can be synthesized through the reaction of furfural and 1,9-diaminononane in the presence of acetic acid. This method is simple and efficient, producing a high yield of N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.
Eigenschaften
Molekularformel |
C19H24N4O4 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N,N//'-bis[(E)-furan-2-ylmethylideneamino]nonanediamide |
InChI |
InChI=1S/C19H24N4O4/c24-18(22-20-14-16-8-6-12-26-16)10-4-2-1-3-5-11-19(25)23-21-15-17-9-7-13-27-17/h6-9,12-15H,1-5,10-11H2,(H,22,24)(H,23,25)/b20-14+,21-15+ |
InChI-Schlüssel |
VQICFYBLCBBZEA-OZNQKUEASA-N |
Isomerische SMILES |
C1=COC(=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=CO2 |
SMILES |
C1=COC(=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=CO2 |
Kanonische SMILES |
C1=COC(=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)



